molecular formula C10H24N2O10S B12641163 methyl (2S)-4-amino-2-hydroxybutanoate;sulfuric acid CAS No. 920753-46-4

methyl (2S)-4-amino-2-hydroxybutanoate;sulfuric acid

Cat. No.: B12641163
CAS No.: 920753-46-4
M. Wt: 364.37 g/mol
InChI Key: UIVUKRFEEGSEND-SCGRZTRASA-N
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Description

Methyl (2S)-4-amino-2-hydroxybutanoate; sulfuric acid is a compound that combines an amino acid derivative with sulfuric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-4-amino-2-hydroxybutanoate typically involves the esterification of (2S)-4-amino-2-hydroxybutanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and high-throughput reactors can facilitate large-scale production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-4-amino-2-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (2S)-4-amino-2-hydroxybutanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2S)-4-amino-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes, influencing metabolic processes and biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-4-amino-2-hydroxybutanoate: Similar compounds include other amino acid derivatives and esters, such as methyl (2S)-4-amino-2-hydroxybutanoate hydrochloride and methyl (2S)-4-amino-2-hydroxybutanoate nitrate.

Uniqueness

Methyl (2S)-4-amino-2-hydroxybutanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it a versatile compound for various scientific applications.

Properties

CAS No.

920753-46-4

Molecular Formula

C10H24N2O10S

Molecular Weight

364.37 g/mol

IUPAC Name

methyl (2S)-4-amino-2-hydroxybutanoate;sulfuric acid

InChI

InChI=1S/2C5H11NO3.H2O4S/c2*1-9-5(8)4(7)2-3-6;1-5(2,3)4/h2*4,7H,2-3,6H2,1H3;(H2,1,2,3,4)/t2*4-;/m00./s1

InChI Key

UIVUKRFEEGSEND-SCGRZTRASA-N

Isomeric SMILES

COC(=O)[C@H](CCN)O.COC(=O)[C@H](CCN)O.OS(=O)(=O)O

Canonical SMILES

COC(=O)C(CCN)O.COC(=O)C(CCN)O.OS(=O)(=O)O

Origin of Product

United States

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